molecular formula C10H11F3O2 B1600516 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol CAS No. 306298-23-7

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Cat. No. B1600516
M. Wt: 220.19 g/mol
InChI Key: RTAHBTGTKHXJQE-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C10H11F3O2 . It is also known as Benzenemethanol, α-(methoxymethyl)-4-(trifluoromethyl)- .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol” consists of a benzene ring attached to a trifluoromethyl group and an ethanol group with a methoxy substituent . The molecular weight of the compound is 220.19 .


Chemical Reactions Analysis

The chemical reactions involving “2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol” could include reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Non-Linear Optical Material

2-Methoxy-4(phenyliminomethyl)phenol, a derivative of the subject compound, has been studied for its non-linear optical properties. Spectroscopic investigations using density functional theory revealed that it crystallizes in an orthorhombic system and possesses non-linear optical activity due to a relatively smaller HOMO-LUMO band gap. This characteristic suggests potential applications in non-linear optical materials (Hijas et al., 2018).

Biocatalytic Preparation for Pharmaceutical Intermediates

The compound has been the focus of efficient biocatalytic preparation methods, particularly as an intermediate in pharmaceuticals. A study developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. This process is notable for its high yield and enantioselectivity, which are crucial for pharmaceutical applications (Chen et al., 2019).

Photolytic Generation Studies

Research on 2-methoxy derivatives in photolytic generation studies has been conducted. The study involved the generation of 2-phenyl-1,3-dithiolanylium ion as a transient intermediate by flash photolysis, providing insights into the reaction mechanisms of related compounds (Okuyama et al., 1991).

Synthesis and Characterization of Derivatives

The synthesis of various derivatives of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol has been studied, demonstrating its versatility in creating different chemical compounds. These studies contribute to understanding the compound's chemical behavior and potential applications in various fields, such as materials science and drug development (Philippo et al., 1997).

Green Chemistry and Environmental Sustainability

Studies have also focused on green chemistry approaches involving 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol derivatives. These include the development of catalyst-free protocols for synthesis in aqueous ethanol, emphasizing the importance of environmentally sustainable methods in chemical synthesis (Shabalala et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, “1-[4-(Trifluoromethyl)phenyl]ethanol”, suggests that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAHBTGTKHXJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440372
Record name 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

CAS RN

306298-23-7
Record name 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DZ Feng, YL Song, XH Jiang, L Chen… - Organic & Biomolecular …, 2007 - pubs.rsc.org
Piperazinopiperidine amide analogs are among the most promising CCR5 antagonists. As an effective extension of a previously-reported methodology to synthesize such compounds, …
Number of citations: 22 pubs.rsc.org

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